Methyl demeton
Description
Structure
2D Structure
Properties
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane;2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3;1-4-12-6-5-9-10(11,7-2)8-3/h2*4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNPDRFFWQBXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOP(=S)(OC)OC.CCSCCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O6P2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925932 | |
| Record name | O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate--S-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl demeton is an oily colorless to pale yellow liquid with an unpleasant odor. Slightly water soluble., Oily, colorless to pale-yellow liquid with an unpleasant odor. [insecticide] [Note: Technical grade consists of 2 isomers: thiono & thiolo.]; [NIOSH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to pale-yellow liquid with an unpleasant odor., Oily, colorless to pale-yellow liquid with an unpleasant odor. [insecticide] [Note: Technical grade consists of 2 isomers: thiono & thiolo.] | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methyl demeton | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | DEMETON-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2.2, 0.03-0.3% | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DEMETON-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.2, 1.20 | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DEMETON-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0004 mmHg (NIOSH, 2023), 0.0004 [mmHg], Vapor pressure, Pa at 20 °C: 0.04, 0.0004 mmHg | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl demeton | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/269 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | DEMETON-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
8022-00-2, 12767-20-3 | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Metasystox | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Demeton-methyl [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008022002 | |
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| Record name | O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate--S-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETON-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Historical Context and Agricultural Development
Genesis and Early Applications as a Pesticide
The journey of methyl demeton (B52138) in agriculture began in the mid-20th century. It was first described in 1950 by Schrader wikipedia.org. Its introduction was a notable development in the field of organophosphate (OP) chemistry, a class of compounds that saw significant expansion following World War II neptjournal.comnih.govsref.info. Methyl demeton was developed and adopted as a pesticide and acaricide due to its efficacy against a range of plant-sucking arthropod pests, including aphids, mites, and whiteflies wikipedia.orgchemicalbook.com. Its application extended to various crops such as fruits, vegetables, potatoes, beet, and hops wikipedia.org.
The broader context of organophosphate pesticide development saw a surge in the 1950s and 1960s, often referred to as the "era of the organophosphate poisons" neptjournal.comsref.info. This period followed the banning of persistent organochlorine pesticides, creating a demand for new chemical solutions for pest control researchgate.net. This compound emerged during this era, contributing to the growing arsenal (B13267) of synthetic organic compounds used to enhance agricultural productivity nih.gov.
Evolution of Isomeric Forms in Agricultural Practice
Initially, this compound was not used in its pure form but rather as a mixture of its isomers, primarily demeton-O-methyl and demeton-S-methyl (B133067). This mixture typically comprised an O:S ratio of approximately 70:30 wikipedia.org. Research and agricultural practice revealed that the S-isomer, demeton-S-methyl, exhibited greater toxicity against target insects compared to its O-isomer counterpart wikipedia.org.
Consequently, agricultural practices evolved to favor the use of the more potent isomer. From 1957 onwards, pure demeton-S-methyl began to be used, gradually replacing the earlier isomeric mixture wikipedia.org. This shift underscored a developing understanding of isomer-specific efficacy within pesticide chemistry and its impact on agricultural application strategies.
Historical Significance within Organophosphate Chemistry
This compound holds a place within the historical trajectory of organophosphate chemistry, a field that has roots stretching back to the 19th century with early syntheses of phosphoric acid esters researchgate.netrevistamedicinamilitara.ro. Gerhard Schrader, a key figure in OP development, synthesized numerous compounds, including those that would become widely used pesticides like parathion (B1678463) sref.infonih.gov. This compound itself is classified as an organothiophosphate insecticide and acaricide, functioning primarily as an acetylcholinesterase (AChE) inhibitor—a common mechanism of action for many organophosphates wikipedia.orgnih.govnih.govherts.ac.ukepa.gov.
Structurally, demeton-S-methyl is noted for its relation to compounds like VX wikipedia.org. The development of organophosphates during the mid-20th century was a dual-edged sword, leading to effective pest control but also raising concerns about human toxicity, a factor that would eventually lead to the restriction and banning of many such compounds revistamedicinamilitara.ronih.govnih.gov. The high toxicity and severe effects observed in humans led to this compound being classified as a highly toxic substance by the World Health Organization and subsequently banned from agricultural use worldwide wikipedia.org. This outcome reflects a critical phase in pesticide development, where the balance between efficacy and safety became paramount, driving the search for less hazardous alternatives and stricter regulatory oversight nih.govsref.infonih.gov.
Data Tables
Table 1: Chemical and Physical Properties of Demeton-S-methyl
| Property | Value |
| IUPAC Name | S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate |
| Molecular Formula | C₆H₁₅O₃PS₂ |
| Molar Mass | 230.28 g/mol |
| Appearance | Oily, colorless to pale-yellow liquid |
| Density | 1.2 g/cm³ |
| Boiling Point | 118 °C (decomposes before reaching boiling point) |
| Solubility in Water | 0.33 g/100 ml (at 20 °C) |
| Vapor Pressure | 0.0004 mmHg (at 20 °C) |
| Odor | Garlic-like / Sulfur-like / Characteristic odour |
Table 2: Historical Timeline of Demeton-S-methyl Use
| Year/Period | Event |
| 1950 | First described by Schrader. |
| Early Use | Used as a mixture of demeton-O-methyl and demeton-S-methyl (approx. 70:30 O:S ratio). |
| 1957 onward | Pure demeton-S-methyl began to be used, replacing the mixture. |
| Post-WWII | Era of extensive organophosphate pesticide use and development. |
| Present Day | Banned from agricultural use worldwide due to high toxicity. |
Compound List
this compound
Demeton-O-methyl
Demeton-S-methyl
Demeton
Advanced Synthetic Methodologies and Chemical Modifications
Contemporary Synthetic Routes for Methyl Demeton (B52138) and Analogs
The synthesis of methyl demeton and its related compounds typically involves organophosphorus chemistry, often utilizing key intermediates derived from phosphorus trichloride (B1173362) (PSCl₃) wikipedia.orggoogleapis.comtrea.comgoogle.com. PSCl₃ serves as a versatile precursor for thiophosphorylating organic compounds, a fundamental step in producing many organophosphate insecticides, including parathion (B1678463) and methyl parathion wikipedia.orggoogleapis.com.
Several routes have been established for the synthesis of Demeton-S-methyl (B133067), the more insecticidally active isomer of this compound:
Route 1: Reaction of Thiodiglycol (B106055) with Dimethyl Thiophosphate: This method involves the reaction between thiodiglycol (2,2'-thiodiethanol) and dimethyl thiophosphate. In this process, the sulfur atom of dimethyl thiophosphate attacks one of the oxygen atoms of thiodiglycol, leading to the formation of Demeton-S-methyl wikipedia.orgsmolecule.com.
Route 2: Alkylation of Dimethyl Dithiophosphoric Acid: This pathway utilizes 2-(ethylmercapto)-ethyl chloride as an alkylating agent to react with dimethyl dithiophosphoric acid, yielding Demeton-S-methyl wikipedia.orgsmolecule.com.
Route 3: Reaction of 2-(ethylthio)-ethanol with O,O-Dimethyl Phosphochlorothioate: This route involves the reaction of 2-(ethylthio)-ethanol with O,O-dimethyl phosphochlorothioate, proceeding through a series of alcohol chlorination and hydrolysis steps wikipedia.orgsmolecule.com.
The parent compound, Demeton, is synthesized by reacting 2-hydroxyethylethyl sulfide (B99878) with diethyl phosphor chloride thiolate, which results in a mixture of Demeton-S and Demeton-O isomers, typically in a ratio of approximately 65:35 wikipedia.org. Demeton-O-methyl synthesis also follows similar organophosphorus reaction schemes smolecule.com.
Furthermore, metabolites of this compound, such as oxydemeton-methyl (B133069) (the sulfoxide) and demeton-S-methyl sulfone, are considered related compounds and can be synthesized through oxidation of the parent molecule. For instance, demeton-O-methyl sulfone is prepared by oxidizing demeton-O-methyl using agents like hydrogen peroxide or potassium permanganate (B83412) ontosight.ai. O,O-dimethyl phosphorochloridothioate is a precursor in the synthesis of demeton-S-methyl sulfone ontosight.ai.
Stereochemical Considerations in Synthesis
Chirality plays a significant role in the biological activity and environmental fate of many pesticides, including organophosphates pnas.orgacs.orgnih.gov. This compound, specifically Demeton-S-methyl, exists as isomers, and the S-isomer has been identified as being more toxic to insects than the O-isomer wikipedia.org. While direct, large-scale enantioselective synthesis routes for this compound are not extensively detailed in the provided literature, general methodologies for chiral organophosphates are well-established.
These methodologies include:
Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) are employed to resolve enantiomers of organophosphates pnas.orgacs.orgnih.govtamu.edu. For example, specific polysaccharide-based CSPs have been developed for the enantioselective separation of various organophosphorus pesticides nih.gov.
Enzymatic Kinetic Resolution: Enzymes like phosphotriesterase (PTE) and its mutants can be utilized for the kinetic resolution of racemic organophosphates, selectively hydrolyzing one enantiomer over the other, thereby allowing for the isolation of the remaining enantiomer nih.gov.
Fractional Crystallization: This classical method can be applied to separate stereoisomers, often involving the formation of diastereomeric salts with chiral resolving agents core.ac.ukresearchgate.net.
The importance of enantioselectivity is underscored by findings that demonstrate dramatic differences between enantiomers in their acute toxicity to aquatic invertebrates and their biodegradation rates pnas.orgacs.org. Understanding and controlling stereochemistry in synthesis is therefore vital for optimizing pesticide efficacy and minimizing off-target effects.
Derivatization Strategies for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how molecular modifications influence a compound's biological activity. For this compound, key derivatization strategies often involve its metabolic transformations, leading to compounds with altered properties.
Oxidation Products: The primary metabolic pathways for this compound involve the oxidation of its thioether side chain. This leads to the formation of oxydemeton-methyl (demeton-S-methyl sulfoxide) and, through further oxidation, demeton-S-methyl sulfone nih.govinchem.orgchemdad.cominchem.org. These oxidized derivatives are themselves biologically active and have been studied for their insecticidal properties and toxicological profiles.
Systematic Structural Modifications: In broader organophosphate SAR studies, modifications typically target the phosphoryl group, alkyl substituents, and the leaving group. For instance, altering the O-alkyl groups or the nature of the sulfur atom (e.g., to a sulfoxide (B87167) or sulfone) can significantly impact anticholinesterase activity, lipophilicity, and metabolic stability ontosight.ainih.govinchem.orgchemdad.cominchem.orgontosight.ai. Quantitative Structure-Activity Relationship (QSAR) models are extensively used to correlate structural parameters with insecticidal activity, guiding the design of new derivatives with enhanced efficacy or reduced toxicity ui.ac.idescholarship.orgresearchgate.netbenthamscience.comnih.govresearchgate.net.
Computational Chemistry Approaches in Molecular Design
Computational chemistry offers powerful tools for understanding molecular behavior, predicting properties, and designing novel compounds. For organophosphates like this compound, these approaches are instrumental:
Density Functional Theory (DFT): DFT calculations are employed to determine electronic properties, such as HOMO-LUMO gaps and electrostatic potentials, which are indicative of a molecule's reactivity. DFT is also used to calculate physical properties like lipophilicity (partition coefficient, log KOW), which is crucial for understanding a compound's absorption, distribution, and interaction with biological systems researchgate.netprereview.orgbiorxiv.orgsciety.orgbiorxiv.orgshd-pub.org.rs. These calculations provide insights into the fundamental chemical behavior of organophosphates.
Molecular Docking: This technique simulates the binding of small molecules (ligands) to biological macromolecules (receptors or enzymes). For organophosphates, molecular docking is used to predict their binding affinity and interaction sites with critical targets like acetylcholinesterase (AChE) and transport proteins such as Human Serum Albumin (HSA) prereview.orgbiorxiv.orgsciety.orgbiorxiv.orgnih.gov. This helps elucidate mechanisms of toxicity and potential drug interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a molecule's structure and its biological activity or toxicity. By using molecular descriptors derived from computational methods, QSAR can predict the oral acute toxicity (LD50) of organophosphates and guide the design of new compounds with improved activity ui.ac.idescholarship.orgresearchgate.netbenthamscience.comnih.govresearchgate.net. For example, models utilizing descriptors like ALOGP2, RDF030u, RDF065p, and GATS5m have been developed to predict LD50 values for organophosphates researchgate.netbenthamscience.comnih.gov.
These computational strategies collectively enable a rational approach to molecular design, facilitating the development of new organophosphate-based agrochemicals with optimized properties and reduced environmental impact.
Mechanism of Action and Biochemical Interactions
Cholinesterase Inhibition: Molecular and Enzymatic Specificity
The primary mode of action of methyl demeton (B52138) is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and other animals. herts.ac.ukwaterquality.gov.au AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating nerve impulses at cholinergic synapses. nih.gov The inhibition of AChE by methyl demeton leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
Target-Site Interaction Dynamics in Arthropods
In arthropods, the cholinergic system is primarily located in the central nervous system. nih.gov this compound, and more potently its oxidative metabolites, acts as an irreversible inhibitor of AChE. The organophosphate molecule phosphorylates a serine residue within the active site of the enzyme. This phosphorylation forms a stable, covalent bond that effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine. The active site of insect AChE has distinct structural features that can influence the specificity and efficiency of inhibitor binding compared to mammalian AChE, which can contribute to selective toxicity. nih.gov
Comparative Biochemical Pathways in Diverse Organisms
The toxic effects of this compound are not uniform across all organisms. These differences are largely attributable to variations in metabolic rates and the sensitivity of acetylcholinesterase to inhibition. Studies on the closely related compound demeton have shown that while the biochemical mechanisms are similar in insects, mice, and plants, the rates of metabolism and degradation differ significantly. inchem.org Generally, mammals metabolize these compounds more rapidly than insects, and insects more rapidly than plants. inchem.org
The inhibitory potency of demeton-S-methyl (B133067) and its metabolites on cholinesterase varies between species and the specific form of the enzyme. For instance, the oxidation of demeton-S-methyl to its sulfoxide (B87167) and sulfone derivatives shows different effects on the cholinesterase from different sources.
| Compound | Organism/Enzyme Source | I50 Value (M) |
|---|---|---|
| Demeton-S-methyl | Sheep Erythrocyte Cholinesterase | 6.5 x 10-5 |
| Oxydemeton-methyl (B133069) (Sulfoxide) | Sheep Erythrocyte Cholinesterase | 4.1 x 10-5 |
| Demeton-S-methyl sulfone | Sheep Erythrocyte Cholinesterase | 2.3 x 10-5 |
| Demeton-S-methyl | Human Serum Cholinesterase | 1.65 x 10-6 |
| Oxydemeton-methyl (Sulfoxide) | Human Serum Cholinesterase | 2.7 x 10-5 |
| Demeton-S-methyl sulfone | Human Serum Cholinesterase | 4.3 x 10-5 |
| Demeton-S-methyl | Rat Brain Cholinesterase | 9.52 x 10-5 |
| Oxydemeton-methyl (Sulfoxide) | Rat Brain Cholinesterase | 1.43 x 10-3 |
I50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data compiled from Heath and Vandekar, 1957; Wirth, 1958; Klimmer, 1960. inchem.org
Non-Cholinesterase Mediated Biochemical Effects in Target Organisms
Furthermore, exposure to some organophosphates has been linked to the induction of oxidative stress. This can occur through the generation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to other cellular components. The depletion of cellular antioxidants, such as glutathione (B108866), can also be a consequence of exposure to these compounds.
Metabolic Activation and Detoxification Pathways in Organisms
The toxicity of this compound is significantly influenced by its metabolism within an organism. This involves both activation to more potent inhibitors and detoxification to less harmful substances.
Metabolic Activation
Demeton-S-methyl itself is a relatively weak cholinesterase inhibitor. inchem.org It undergoes metabolic activation in organisms, a process primarily mediated by cytochrome P450 monooxygenases. nih.govmdpi.com The thioether group in the side chain is oxidized to form the corresponding sulfoxide, known as oxydemeton-methyl, and subsequently, the sulfone (demeton-S-methyl sulfone). nih.govherts.ac.uk These oxidized metabolites are generally more potent inhibitors of acetylcholinesterase than the parent compound.
Detoxification Pathways
Organisms possess several enzymatic pathways to detoxify organophosphates like this compound. These detoxification mechanisms are crucial in determining the selectivity and persistence of the insecticide.
Hydrolysis: One of the primary detoxification routes is the hydrolysis of the phosphate (B84403) ester bond. This reaction, which can be catalyzed by enzymes such as phosphatases, cleaves the molecule, rendering it unable to inhibit acetylcholinesterase. Demeton-S-methyl is known to hydrolyze rapidly, particularly in alkaline conditions. waterquality.gov.au
Glutathione S-Transferases (GSTs): GSTs are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics, including organophosphates. mdpi.comnih.govmdpi.com This conjugation reaction increases the water solubility of the compound, facilitating its excretion from the organism. GSTs can play a role in the detoxification of organophosphates by catalyzing the transfer of glutathione to the electrophilic phosphorus atom, leading to the cleavage of the molecule.
Cytochrome P450-mediated metabolism: Besides activation, cytochrome P450 enzymes can also be involved in the detoxification of organophosphates through various oxidative reactions that can lead to less toxic metabolites. mdpi.comdoi.org
Environmental Fate, Transport, and Degradation Kinetics
Abiotic Transformation Pathways
Abiotic, or non-biological, degradation pathways for Methyl Demeton (B52138) primarily involve hydrolysis, photolysis, and oxidation. These chemical reactions are significantly influenced by environmental conditions such as pH, light, and the presence of other chemical substances.
The rate of hydrolysis of Methyl Demeton is highly dependent on the pH of the aquatic system. The compound is more stable in acidic to neutral conditions and hydrolyzes rapidly under alkaline conditions. waterquality.gov.au The primary reactions involved are demethylation in acidic environments and the hydrolysis of the phosphorus-ester bond in basic environments. inchem.org
Studies have shown a clear trend of increasing hydrolysis rate with increasing pH. At a temperature of 22°C, the hydrolytic half-life of demeton-S-methyl (B133067) varies significantly. inchem.orgnih.gov At a much higher temperature of 70°C, the rate of hydrolysis is substantially faster, with 50% of the compound hydrolyzing in 4.9 hours at pH 3 and in just 1.25 hours at pH 9. nih.gov
Table 1: pH-Dependent Hydrolysis Half-Life of Demeton-S-methyl
| Temperature (°C) | pH | Half-Life | Reference |
|---|---|---|---|
| 22 | 4 | 63 days | inchem.org, nih.gov |
| 22 | 7 | 56 days | inchem.org, nih.gov |
| 22 | 9 | 8 days | inchem.org, nih.gov |
| 70 | 3 | 4.9 hours | nih.gov |
| 70 | 9 | 1.25 hours | nih.gov |
Direct photolytic degradation of this compound is not considered a significant environmental fate pathway. The compound does not absorb light at wavelengths of 247 nm or longer, which means direct breakdown by sunlight is unlikely to occur in the environment. inchem.orgnih.gov
However, indirect or sensitized photolysis can play a role in its degradation. In the presence of substances like humic acids, which are common in natural waters, the photodegradation of demeton-S-methyl can be accelerated. inchem.org One study found that with humic acid present, the half-life of photodegradation was 8 hours. inchem.org Similarly, a study on the related compound oxydemeton-methyl (B133069) showed a photolytic half-life of 16 days, which was reduced to 4 days when a sensitizer (B1316253) was present. inchem.org This indicates that the presence of other compounds in the environment can facilitate the breakdown of this compound by light.
In aerobic environments, this compound undergoes oxidative transformations. Abiotic oxidation leads to the formation of its primary metabolites, demeton-S-methyl sulfoxide (B87167) and subsequently demeton-S-methyl sulfone. nih.govwikipedia.org This sequential oxidation of the thioether group to a sulfoxide and then to a sulfone is a key transformation pathway for this class of compounds. wikipedia.org
Biotic Degradation Processes
Biotic degradation, driven by microorganisms, is a crucial process for the breakdown of this compound in soil and water systems. The rate and pathway of this degradation are influenced by the microbial communities present and the environmental conditions.
Microbial activity significantly accelerates the degradation of this compound in the environment. ontosight.ai In soil, the compound is broken down rapidly, with studies showing that in non-sterile soil, the parent compound could not be detected just one day after application. inchem.orgnih.gov The half-life in non-sterile soil was found to be approximately 5 hours, a stark contrast to the 70-hour half-life observed in sterile control soil, highlighting the critical role of microbes. inchem.orgnih.gov
The degradation process is more efficient under aerobic conditions. In one laboratory study, after 63 days under aerobic conditions, 34% to 54% of the applied radiolabelled demeton-S-methyl was eliminated as carbon dioxide. inchem.org Under anaerobic conditions, the degradation was much slower, with only 0.5% to 1.1% eliminated as carbon dioxide, and led to a predominance of metabolites such as O-demethyl-demeton-S-methyl and demeton-S-methyl sulfoxide. inchem.orgnih.gov
Specific microbial species and consortia have been identified as being capable of degrading this compound and its metabolites. Laboratory tests have demonstrated that various bacteria, including species of Nocardia, Arthrobacter, Corynebacterium, Brevibacterium, Bacillus, and Pseudomonas, can degrade demeton-S-methyl sulfoxide. inchem.org
Particularly effective are Pseudomonas putida and Nocardia sp., which were able to metabolize 99% and 98% of demeton-S-methyl sulfoxide, respectively, within 13 days. inchem.orginchem.org These two genera, however, utilize different metabolic pathways, resulting in the formation of different sets of metabolites. inchem.org Pseudomonas produced O-demethyl-demeton-S-methyl, demeton-S-methyl sulfoxide, and bis[2-(ethylsulfinyl)ether] disulfide, while Nocardia produced 2-(ethylsulfonyl)ethane sulfonic acid, demeton-S-methyl sulfone, and bis[2-(ethylthio)ethyl] disulfide. inchem.org Furthermore, Corynebacterium glutamicum has been shown to biotransform demeton-S-methyl via reductive cleavage of the S-C bond. researchgate.net
Environmental Mobility and Distribution
The movement and distribution of this compound in the environment are governed by several physicochemical properties and environmental factors.
Adsorption and Desorption in Soil Matrices
The mobility of this compound in soil is influenced by its adsorption and desorption characteristics. The soil-water distribution coefficient (Kd) is a key parameter in this regard. Studies on similar organophosphate pesticides like methyl parathion (B1678463) have shown that adsorption is influenced by soil properties such as organic matter and clay content. nih.govresearchgate.net For instance, soils with higher organic matter and clay content tend to exhibit greater adsorption. nih.gov While specific data for this compound is limited, a measured Koc value of 31 suggests it has very high mobility in soil. nih.gov The adsorption process for many pesticides is often described by the Freundlich model. nih.govresearchgate.net Desorption studies on other pesticides have indicated that while water can desorb a portion of the adsorbed compound, organic solvents are generally more effective. nih.gov
Volatilization from Environmental Surfaces
Volatilization is a significant pathway for the dissipation of some pesticides from plant and soil surfaces. rivm.nlwur.nl The rate of volatilization is influenced by factors such as the pesticide's vapor pressure, temperature, soil moisture, and air movement. rivm.nl this compound has a vapor pressure of 63.8 mPa at 20°C. inchem.org An estimated Henry's Law constant of 2.7 x 10⁻⁸ atm-cu m/mole suggests that volatilization from moist soil surfaces is not expected to be a major fate process for demeton-S-methyl. nih.gov However, volatilization rates can be significant for other, more volatile compounds, with losses approaching 90% within a few days under certain conditions. rivm.nl The presence of moisture on soil surfaces can enhance volatilization, while a dry surface layer can dramatically reduce it. rivm.nlnih.gov
Potential for Transport in Water and Air
Due to its high water solubility (3.3 g/liter at room temperature), this compound has the potential for transport in water. inchem.org Its low octanol-water partition coefficient (log Pow of 1.32) also indicates a preference for the aqueous phase. inchem.org While its high mobility in soil suggests a potential to reach water bodies through runoff, its rapid degradation in soil mitigates this risk to some extent. inchem.orgnih.gov
Long-range atmospheric transport is another potential pathway for pesticide distribution. This is influenced by factors such as the compound's volatility and persistence in the air. While volatilization of demeton-S-methyl from surfaces is not considered a primary dissipation route, any amount that does enter the atmosphere can be subject to transport. nih.gov
Persistence and Half-Life Determination in Environmental Matrices
The persistence of this compound in the environment is relatively low due to its rapid degradation through both biotic and abiotic processes. inchem.org
Soil: Biodegradation is the primary route of degradation for demeton-S-methyl in soil. inchem.org Laboratory studies have shown a very short half-life of approximately 4 to 5 hours in non-sterile soil. inchem.org In one study, no parent compound could be detected one day after application. inchem.org The degradation is significantly slower in sterile soil, with a half-life of about 70 hours, highlighting the importance of microbial activity. inchem.org The main degradation products in soil under aerobic conditions include its sulfoxide (oxydemeton-methyl) and sulfone, as well as O-demethylated metabolites. inchem.org
Water: The hydrolytic degradation of demeton-S-methyl is pH-dependent. At 22°C, the half-life is 63 days at pH 4, 56 days at pH 7, and decreases to 8 days at pH 9, indicating faster degradation in alkaline conditions. inchem.org
The following table summarizes the half-life of demeton-S-methyl in different environmental compartments:
| Environmental Matrix | Condition | Half-Life | Citation |
| Soil | Non-sterile | ~4-5 hours | inchem.org |
| Soil | Sterile | ~70 hours | inchem.org |
| Water | pH 4, 22°C | 63 days | inchem.org |
| Water | pH 7, 22°C | 56 days | inchem.org |
| Water | pH 9, 22°C | 8 days | inchem.org |
Ecotoxicological Implications on Non Target Organisms and Ecosystems
Impact on Aquatic Invertebrate Populations and Communities
Methyl demeton (B52138) exhibits significant toxicity to aquatic invertebrates, which are crucial components of freshwater and marine ecosystems, serving as a food source for higher trophic levels and contributing to nutrient cycling. Acute toxicity data reveals that these organisms are highly susceptible to the effects of this insecticide.
For instance, the 48-hour median lethal concentration (LC50) for the water flea Daphnia pulex exposed to demeton methyl has been reported to be 14 parts per billion (ppb). epa.gov Another isomer, demeton-S-methyl (B133067), is also recognized as having high acute toxicity to aquatic invertebrates. nih.govherts.ac.uk Data for demeton-S, another related compound, showed a range of toxicity values for Ceriodaphnia dubia from 0.01 to 0.08 mg/L. waterquality.gov.au The high toxicity of demeton to Daphnia is a significant concern, as these small crustaceans are a vital link in many aquatic food webs. herts.ac.uk Declines in their populations can lead to reduced food availability for fish and other organisms.
Table 1: Acute Toxicity of Demeton Compounds to Aquatic Invertebrates
| Compound | Species | Exposure Time | Toxicity Value (LC50/EC50) | Reference |
|---|---|---|---|---|
| Demeton methyl | Daphnia pulex | 48 hours | 14 ppb | epa.gov |
| Demeton-S | Ceriodaphnia dubia | Not Specified | 0.01 - 0.08 mg/L | waterquality.gov.au |
Effects on Terrestrial Arthropods, Including Pollinators and Beneficial Insects
The impact of Methyl demeton extends to terrestrial arthropods, encompassing vital species such as pollinators and predatory insects that contribute to pest control. As a systemic insecticide, it is absorbed and translocated within plants, making the plant's tissues, nectar, and pollen toxic to insects that feed on them. orst.eduwikipedia.org
Demeton-s-methyl is known to be toxic to bees. orst.edu The broader category of organophosphate insecticides, to which this compound belongs, includes compounds that are highly toxic to bees and other beneficial insects. wikipedia.org Exposure can occur through direct contact with spray or by foraging on treated plants. Sublethal effects of pesticides on beneficial arthropods can also be significant, impacting their physiology and behavior. nih.gov
Research on the aerial application of demeton-S-methyl on winter wheat fields revealed complex effects on non-target arthropod populations. While the insecticide initially reduced populations of cereal aphids, a subsequent and significant "resurgence" of these pests was observed. nih.gov The study also noted that the treatment had minor and short-lived effects on major groups of beneficial entomophagous arthropods such as Carabidae (ground beetles) and Staphylinidae (rove beetles), with the exception of a notable effect on Empididae (dance flies). nih.gov
Avian and Ichthyofaunal Responses to Environmental Exposure
This compound poses a significant risk to both birds and fish. The compound is classified as highly toxic to birds. herts.ac.ukepa.gov The median lethal concentration (LC50) for Japanese quail is approximately 50 parts per million (ppm), indicating high toxicity to this species. orst.edu Field studies on house sparrows have shown that exposure to demeton-S-methyl can lead to biochemical and histological effects, including impacts on the liver. nih.gov
In aquatic ecosystems, this compound is moderately to slightly toxic to fish. orst.edu However, toxicity varies among species. For instance, the 48-hour LC50 for rainbow trout is 4.5 ppm, while for carp (B13450389) and Japanese killifish, the LC50 is 10 ppm. orst.edu The 48-hour LC50 for bluegill exposed to delmeton was reported as 81 ppb. epa.gov The parent compound, demeton, is also highly toxic to fish, with 96-hour LC50 values for bluegill sunfish at 0.1 ppm and rainbow trout at 0.6 ppm. epa.gov Sublethal exposure to organophosphates can impair vital functions in fish, such as feeding and predator avoidance, even at low concentrations. nih.gov
Table 2: Acute Toxicity of Demeton Compounds to Avian and Fish Species
| Compound | Species | Toxicity Metric | Toxicity Value | Reference |
|---|---|---|---|---|
| Demeton-s-methyl | Japanese quail | LC50 | ~50 ppm | orst.edu |
| Demeton-s-methyl | Rainbow trout | 48-hour LC50 | 4.5 ppm | orst.edu |
| Demeton-s-methyl | Carp | LC50 | 10 ppm | orst.edu |
| Demeton-s-methyl | Japanese killifish | LC50 | 10 ppm | orst.edu |
| Delmeton | Bluegill | 48-hour LC50 | 81 ppb | epa.gov |
| Demeton | Bluegill sunfish | 96-hour LC50 | 0.1 ppm | epa.gov |
| Demeton | Rainbow trout | 96-hour LC50 | 0.6 ppm | epa.gov |
Influence on Soil Microbial Community Structure and Function
Soil microorganisms are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and the degradation of pollutants. medium.com The application of organophosphate insecticides can disrupt the delicate balance of these microbial communities. medium.com
While specific studies on this compound's impact on soil microbial communities are limited, research on other organophosphates provides insight into the potential effects. The application of organophosphates can lead to a decline in microbial activity and diversity. medium.com Some studies have shown that while certain insecticides may initially inhibit bacterial and fungal populations, these populations can sometimes recover over time. nih.gov However, the impact is often dependent on the concentration of the insecticide and the duration of exposure. sapub.org For example, some organophosphates have been shown to increase ammonium (B1175870) production in soil while slightly depressing nitrification. nih.gov These alterations in microbial processes can have cascading effects on soil fertility and plant health.
Ecological Cascade Effects within Agroecosystems
The application of broad-spectrum insecticides like this compound can trigger ecological cascade effects, where the impact on one trophic level ripples through the food web, affecting other levels. beyondpesticides.org A trophic cascade can be initiated by the removal or reduction of a key species, leading to unforeseen consequences for the ecosystem's structure and function.
For instance, the reduction of beneficial predatory insects due to insecticide application can lead to a resurgence of pest populations, as was observed with aphids in wheat fields treated with demeton-S-methyl. nih.gov This occurs because the natural enemies that keep the pest population in check are eliminated. Furthermore, the impact of organophosphates on zooplankton can lead to an increase in phytoplankton populations due to reduced grazing pressure. beyondpesticides.org Such disruptions can alter the community structure and the flow of energy within the agroecosystem. Broad-spectrum pesticides have been shown to reduce the abundance of competitors and predators of pest species like mosquitoes, which can have positive residual effects on the pest population after the pesticide degrades. researchgate.net
Pest Resistance Mechanisms and Molecular Genetics
Biochemical Resistance Mechanisms
Biochemical resistance primarily involves the enhanced ability of insects to metabolize or detoxify the insecticide, or modifications to the target site that reduce its sensitivity to the toxicant.
Esterases are a diverse group of enzymes involved in the hydrolysis of ester bonds, playing a crucial role in the detoxification of various xenobiotics, including organophosphate insecticides. In resistant insect populations, esterase activity can be significantly elevated, leading to the breakdown of Methyl demeton (B52138) before it can reach its target site. Studies have shown that increased non-specific esterase activity is a common mechanism conferring resistance to organophosphates in many insect species. For instance, resistant strains of the green peach aphid (Myzus persicae) have demonstrated esterase-based resistance to oxydemeton-methyl (B133069), a metabolite of Methyl demeton oup.com. Similarly, Tetranychus urticae strains resistant to oxydemeton-methyl exhibit significantly higher esterase activity, with some showing 2.14 to 2.5-fold increases in activity against specific substrates munisentzool.orgpsu.edu. This enhanced detoxification capacity allows the insects to survive exposure levels that would be lethal to susceptible individuals.
| Insect Species | Insecticide Class | Resistance Mechanism | Esterase Activity (Fold Increase) | Reference |
| Myzus persicae | Organophosphate | Esterase-based resistance | Not quantified | oup.com |
| Tetranychus urticae | Organophosphate | Enhanced esterase activity | 2.5 (α-NA), 2.14 (β-NA) | munisentzool.orgpsu.edu |
| Aphis gossypii | Organophosphate | High esterase activity | Not quantified | dergipark.org.tr |
| Aphis craccivora | Neonicotinoid | Carboxylesterase activity increase | 30x | plantprotection.pl |
Glutathione (B108866) S-transferases (GSTs) are another critical family of detoxification enzymes involved in Phase II metabolism. They conjugate reduced glutathione (GSH) to electrophilic xenobiotics, rendering them more water-soluble and facilitating their excretion. GSTs are implicated in the resistance to organophosphates by detoxifying the parent compound or its activated metabolites. Research indicates that increased GST activity can contribute to organophosphate resistance in various insect species. For example, resistant strains of Tetranychus urticae have shown significantly higher glutathione S-transferase activity compared to susceptible counterparts munisentzool.orgpsu.edu. In Aphis craccivora, increased GST activity was also observed in a thiamethoxam-resistant strain, suggesting a role in metabolic detoxification plantprotection.pl. The conjugation of glutathione to organophosphates, such as through O-dealkylation or O-dearylation pathways, is a recognized mechanism for their detoxification cabidigitallibrary.org.
| Insect Species | Insecticide Class | Resistance Mechanism | GST Activity (Fold Increase) | Reference |
| Tetranychus urticae | Organophosphate | Enhanced GST activity | Not quantified | munisentzool.orgpsu.edu |
| Aphis craccivora | Neonicotinoid | Increased GST activity | 2.7x | plantprotection.pl |
The primary mode of action for this compound is the inhibition of acetylcholinesterase (AChE). Resistance can arise when the AChE enzyme itself is altered, making it less sensitive to inhibition by organophosphates. This target-site insensitivity is a well-documented resistance mechanism for organophosphates. In resistant populations, mutations can occur in the gene encoding AChE, leading to amino acid substitutions in or near the active site. These changes can reduce the binding affinity of the insecticide to the enzyme, thereby decreasing its inhibitory potency. For instance, AChE from resistant strains of Myzus persicae has shown reduced sensitivity to oxydemeton-methyl and paraoxon (B1678428) derivatives oup.comnih.gov. Similarly, Tetranychus urticae strains resistant to oxydemeton-methyl exhibit AChE with lower affinity to substrates and reduced sensitivity to inhibition by oxydemeton-methyl and paraoxon munisentzool.orgpsu.edu. Studies have quantified this insensitivity, with resistant AChE showing 3.49-fold lower sensitivity to oxydemeton-methyl and 7.8-fold lower sensitivity to paraoxon in T. urticae munisentzool.orgpsu.edu. In Aphis gossypii, insensitivity of AChE to demeton-S-methyl (B133067) has also been reported dergipark.org.tr. The resistance ratio for AChE insensitivity to oxydemeton-methyl in Myzus persicae was found to be 2.7 sid.ir.
| Insect Species | Insecticide Class | Target Site | Insensitivity Ratio (Insecticide) | Reference |
| Myzus persicae | Organophosphate | Acetylcholinesterase | 3.49 (Oxydemeton-methyl) | munisentzool.orgpsu.edu |
| Tetranychus urticae | Organophosphate | Acetylcholinesterase | 3.49 (Oxydemeton-methyl) | munisentzool.orgpsu.edu |
| Tetranychus urticae | Organophosphate | Acetylcholinesterase | 7.8 (Paraoxon) | munisentzool.orgpsu.edu |
| Myzus persicae | Organophosphate | Acetylcholinesterase | 2.7 (Oxydemeton-methyl) | sid.ir |
| Schizaphis graminum | Organophosphate | Acetylcholinesterase | 1.1-12.8 (various OPs) | researchgate.net |
| Aphis gossypii | Organophosphate | Acetylcholinesterase | Insensitive (Demeton-S-methyl) | dergipark.org.tr |
Genetic Basis of Resistance Development
The biochemical resistance mechanisms are ultimately driven by genetic alterations that lead to changes in enzyme expression, function, or regulation.
Gene amplification, the process by which multiple copies of a gene are produced, is a significant genetic mechanism for increasing the production of detoxification enzymes. In cases of esterase-mediated resistance to organophosphates, gene amplification has been observed to lead to a substantial overproduction of esterase enzymes. For example, in the peach-potato aphid, Myzus persicae, resistance to organophosphates is associated with the amplification of esterase genes (e.g., E4 and FE4), with resistant clones containing up to 80 copies of these genes mdpi.comresearchgate.net. This amplification can result in esterases constituting up to 3% of the total cellular protein in resistant aphids mdpi.com. Similar amplification events have been noted for esterase B genes in Culex pipiens mosquitoes, conferring resistance to organophosphates researchgate.net. While less directly linked to this compound in the provided literature, gene amplification is also a known mechanism for increasing the expression of cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs), which also contribute to insecticide resistance nih.govfrontiersin.org. The regulation of these amplified genes, potentially through mechanisms like DNA methylation, also plays a role in maintaining resistance acs.org.
| Insect Species | Insecticide Class | Detoxification Enzyme | Genetic Mechanism | Copy Number (Approx.) | Reference |
| Myzus persicae | Organophosphate | Esterases (E4, FE4) | Gene amplification | Up to 80 copies | mdpi.comresearchgate.net |
| Culex pipiens | Organophosphate | Esterases (B) | Gene amplification | Not quantified | researchgate.net |
Point mutations, which are alterations in a single nucleotide within a gene, can lead to changes in the amino acid sequence of a protein, thereby altering its function. In the context of this compound resistance, point mutations in the acetylcholinesterase (AChE) gene are a primary driver of target-site insensitivity. For instance, an amino acid substitution, specifically Ser431Phe, has been identified in the MpAChE2 gene of resistant Myzus persicae strains, contributing to reduced sensitivity to oxydemeton-methyl oup.com. In Aphis gossypii, the S431F mutation in the AChE1 gene has been biochemically demonstrated to confer insensitivity to certain organophosphates like omethoate, while maintaining sensitivity to others like demeton-S-methyl nih.gov. Other studies have identified specific point mutations in AChE that confer resistance to organophosphates, such as those found in Tetranychus urticae researchgate.net. Beyond AChE, point mutations in other genes, including those encoding detoxification enzymes or regulatory elements, can also contribute to resistance by altering enzyme activity or expression levels. Allelic variation across the genome can also reflect the genetic basis of resistance, with different alleles conferring varying degrees of resistance cabidigitallibrary.org.
| Insect Species | Target Enzyme/Gene | Mutation/Allelic Variation | Conferred Resistance to | Reference |
| Myzus persicae | MpAChE2 | Ser431Phe substitution | Oxydemeton-methyl | oup.com |
| Aphis gossypii | AChE1 | S431F mutation | Omethoate, Pirimicarb | nih.gov |
| Tetranychus urticae | AChE | Various point mutations | Organophosphates | researchgate.net |
Advanced Analytical Methodologies for Environmental and Biological Matrices
Chromatographic Techniques for Residue Analysis
Chromatographic techniques form the backbone of pesticide residue analysis, offering the necessary separation power to isolate target analytes from complex sample matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized, often coupled with highly selective and sensitive detectors.
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many organophosphate insecticides like Methyl demeton (B52138). Its effectiveness is significantly enhanced when coupled with selective detectors that can identify specific elements or functional groups present in the target analytes.
Flame Photometric Detector (FPD): The FPD is particularly adept at detecting phosphorus-containing compounds due to the emission of light in the visible spectrum when phosphorus atoms are excited in a hydrogen-rich flame. This selectivity allows for sensitive detection of organophosphates. Methods using GC-FPD have been developed for detecting Methyl demeton and related compounds, often achieving detection limits in the low parts-per-billion (ppb) range nih.govcdc.govepa.govacs.org.
Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that is highly sensitive to nitrogen and phosphorus. It is commonly employed for organophosphate analysis, offering good sensitivity and selectivity for these compounds nih.govcdc.govepa.govsigmaaldrich.com.
Electron Capture Detector (ECD): While typically more sensitive to halogenated compounds, the ECD can also be used for certain organophosphates, though it is generally less selective than FPD or NPD for this class of pesticides nih.govcdc.govclu-in.orgfortunejournals.com.
GC-MS: Coupling GC with Mass Spectrometry (GC-MS) provides both separation and identification capabilities. Techniques like Selected Ion Monitoring (SIM) enhance sensitivity and selectivity by focusing on specific ions characteristic of this compound and its metabolites, facilitating accurate quantification and confirmation clu-in.orgshimadzu.comresearchgate.netutm.mx.
Table 7.1.1: Common GC Detectors for this compound Analysis
| Detector | Principle of Detection | Selectivity | Typical Application |
| FPD | Emission of light from excited phosphorus atoms in a flame | High for Phosphorus | Organophosphate analysis |
| NPD | Detection of ions formed from nitrogen or phosphorus in a heated, selective plasma | High for N and P | Organophosphate and nitrogenous compound analysis |
| ECD | Detection of electronegative compounds that capture electrons | High for halogens, moderate for others | Halogenated compounds, some organophosphates |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
HPLC is a preferred technique for analyzing polar, thermally labile, or non-volatile compounds, which often include pesticide metabolites. The development of advanced detectors has significantly improved the sensitivity and specificity of HPLC-based analyses for this compound.
UV-Vis Spectroscopy: While less selective than other methods, UV-Vis detection is a common and cost-effective option for compounds that absorb UV or visible light. HPLC-UV methods have been reported for organophosphate analysis nih.govcdc.gov.
Fluorescence Detection (FLD): HPLC coupled with FLD offers significantly higher sensitivity and selectivity for fluorescent analytes. Although this compound itself may not be strongly fluorescent, derivatization or analysis of fluorescent metabolites can be performed. For other pesticides, HPLC-FLD has demonstrated detection limits 10–1,000 times better than UV detectors oup.comnih.gov.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): The combination of HPLC with MS (LC-MS) and particularly with tandem MS (LC-MS/MS) represents a powerful analytical approach. LC-MS/MS provides unparalleled selectivity and sensitivity, allowing for the simultaneous determination of multiple pesticide residues and their metabolites in complex matrices. Techniques like Multiple Reaction Monitoring (MRM) enable highly specific quantification. This approach is widely adopted for regulatory analysis due to its robustness and ability to achieve low detection limits, often in the ng/g range for this compound metabolites like oxydemeton-methyl (B133069) and demeton-S-methylsulfon researchgate.netnih.govoup.commdpi.comlcms.czlcms.cz. High-resolution mass spectrometry (LC-HRMS) further enhances identification capabilities by providing accurate mass measurements ekb.eg.
Table 7.1.2: HPLC Detection Methods for this compound Analysis
| Detector | Principle | Sensitivity/Selectivity | Typical Application |
| UV-Vis | Absorption of UV or visible light | Moderate | General screening, compounds with chromophores |
| FLD | Emission of light after excitation | High for fluorescent compounds | Analysis of fluorescent analytes or derivatives |
| MS | Ionization of analytes followed by mass-to-charge ratio separation | High | Identification and quantification |
| MS/MS | Tandem mass spectrometry for enhanced selectivity and sensitivity (e.g., MRM) | Very High | Multi-residue analysis, trace level quantification |
Mass Spectrometry Applications in Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like GC and HPLC, is indispensable for the definitive identification and precise quantification of this compound and its associated residues. MS instruments generate mass spectra of ionized molecules, providing a unique fingerprint for each compound.
Identification: By comparing the mass spectra of detected compounds with spectral libraries or by analyzing fragmentation patterns, analysts can confirm the identity of this compound and its metabolites. GC-MS and LC-MS/MS are standard tools for this purpose cdc.govclu-in.orgshimadzu.comnih.govoup.comlcms.cz. High mass resolution MS (HRMS) offers even greater confidence in identification by providing accurate mass measurements of precursor and fragment ions ekb.egthermofisher.com.
Quantification: MS detectors, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, offer exceptional sensitivity and selectivity for quantification. These techniques focus on specific ions or ion transitions characteristic of the target analyte, minimizing interference from the sample matrix. This allows for the determination of trace levels of this compound and its metabolites, often with detection limits in the sub-ng/g range researchgate.netoup.comresearchgate.netnih.govoup.commdpi.comscholarena.comresearchgate.netshd-pub.org.rsnih.gov.
Metabolite Analysis: this compound is often analyzed as its more persistent metabolites, such as oxydemeton-methyl (sulfoxide) and demeton-S-methylsulfone (sulfone). MS techniques are crucial for identifying and quantifying these transformation products, which are critical for understanding the compound's environmental fate and toxicological impact researchgate.netnih.govoup.comlcms.czsigmaaldrich.cn.
Table 7.2: Mass Spectrometry Applications in this compound Analysis
| MS Technique | Primary Use | Advantages | Typical Coupling |
| GC-MS | Identification and Quantification | Confirmatory identification, sensitive detection | Gas Chromatography |
| LC-MS | Identification and Quantification | Suitable for polar/labile compounds, sensitive detection | HPLC |
| GC-MS/MS | Enhanced Identification and Quantification | Increased selectivity and sensitivity over GC-MS | Gas Chromatography |
| LC-MS/MS | Highly Selective Identification and Quantification | Superior sensitivity, selectivity, and specificity for trace analysis | HPLC |
| LC-HRMS | Accurate Mass Identification | High confidence in identification, metabolite elucidation | HPLC |
Sample Preparation and Extraction Protocols for Complex Matrices
Effective sample preparation is paramount for successful analysis, as it involves extracting the target analytes from the sample matrix, removing interfering substances, and concentrating the analytes to levels detectable by the chosen instrumentation.
Environmental Matrices (Soil, Water, Sediment):
Liquid-Liquid Extraction (LLE): Traditional LLE using organic solvents like methylene (B1212753) chloride or ethyl acetate (B1210297) is employed for extracting pesticides from aqueous and solid environmental samples nih.govfortunejournals.comepa.gov.
Solid-Phase Extraction (SPE): SPE, particularly using C18 or mixed-mode sorbents, is a widely adopted technique for both extraction and cleanup of environmental samples. It allows for the pre-concentration of analytes and the removal of matrix components that could interfere with chromatographic analysis sigmaaldrich.comresearchgate.netnih.govoup.comlcms.czshd-pub.org.rssigmaaldrich.cnepa.gov.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has revolutionized sample preparation for pesticide residue analysis. It typically involves an acetonitrile (B52724) extraction followed by a dispersive SPE (dSPE) cleanup step. QuEChERS is highly efficient, cost-effective, and amenable to high-throughput analysis across various matrices, including fruits, vegetables, and environmental samples sigmaaldrich.comshimadzu.comresearchgate.netmdpi.comlcms.czresearchgate.netshd-pub.org.rs.
Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to enhance extraction efficiency, particularly for solid matrices clu-in.org.
Biological Matrices (Blood, Urine, Tissue):
Solid-Phase Extraction (SPE): SPE, often with C18 cartridges, is a standard method for extracting and cleaning up analytes from biological fluids and tissues, providing good recoveries for this compound and its metabolites researchgate.netnih.govoup.com.
Solvent Extraction: Extraction with organic solvents such as benzene (B151609) or ethyl acetate, followed by concentration, is also a common approach for biological samples nih.govfortunejournals.com.
Disposable Pipette Extraction (DPX): This miniaturized technique offers a rapid and efficient method for sample preparation, particularly for urine samples, for pesticide analysis nih.gov.
Oxidation: In some analytical strategies, residues containing this compound may be oxidized to their sulfone form prior to determination, as the sulfone is often more stable and detectable by GC inchem.orginchem.org.
Table 7.3: Common Sample Preparation Techniques for this compound Analysis
| Matrix Type | Technique(s) | Key Sorbents/Solvents | Reference Examples |
| Environmental | LLE, SPE, QuEChERS, ASE | Methylene chloride, Ethyl acetate, C18, PSA, GCB, Acetonitrile | nih.govsigmaaldrich.comclu-in.orgfortunejournals.comshimadzu.comlcms.czshd-pub.org.rsepa.gov |
| Biological (Blood/Tissue) | SPE, Solvent Extraction | C18, Benzene, Ethyl acetate | nih.govfortunejournals.comresearchgate.netnih.govoup.com |
| Biological (Urine) | DPX, SPE, Solvent Extraction | Styrene-divinylbenzene, C18, Ethyl acetate | nih.gov |
Development of High-Throughput and Miniaturized Analytical Methods
The demand for faster, more efficient, and cost-effective analytical methods has driven the development of high-throughput and miniaturized techniques.
QuEChERS Methodology: As highlighted, QuEChERS is inherently a high-throughput method, significantly reducing sample preparation time and solvent consumption compared to traditional techniques sigmaaldrich.comshimadzu.comresearchgate.netmdpi.comlcms.czresearchgate.netshd-pub.org.rs.
Advanced LC and GC Systems: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) and faster GC column technologies, coupled with rapid MS detection (e.g., fast scanning MS/MS), dramatically increases sample throughput mdpi.comscholarena.comresearchgate.net.
Ambient Ionization Mass Spectrometry (AIMS): Techniques such as DESI-MS, DART-MS, and LTP-MS offer rapid, direct analysis with minimal sample preparation, contributing to high-throughput screening scholarena.com.
Miniaturized Sample Preparation: Techniques like Disposable Pipette Extraction (DPX) for urine samples represent miniaturization, reducing sample and solvent volumes while maintaining efficiency nih.gov.
Automated Systems: Integration of automated sample preparation robots with chromatographic and MS systems further enhances throughput and reduces manual labor.
Bioanalytical Assays for Exposure and Effect Monitoring in Environmental Systems
Bioanalytical assays, in the context of pesticide monitoring, primarily refer to the detection and quantification of the pesticide or its metabolites within biological matrices (e.g., blood, urine, tissues) to assess exposure levels in organisms, including humans. While specific bioassays designed to measure the effects of this compound (such as cholinesterase inhibition) are not detailed in the provided search results, the analytical methods described for detecting the compound itself in biological samples serve as crucial bioanalytical tools for exposure monitoring.
Biomarkers of Exposure: The presence of this compound or its metabolites (oxydemeton-methyl, demeton-S-methylsulfon) in biological samples acts as a direct biomarker of exposure. Analytical methods like LC-MS/MS and GC-MS are employed to quantify these compounds in blood, urine, and tissues, providing evidence of recent or past exposure nih.govresearchgate.netnih.govoup.comnih.govhh-ra.org.
Forensic and Toxicological Applications: Sensitive bioanalytical methods are vital in forensic investigations and toxicology to determine exposure levels following suspected poisoning or occupational exposure researchgate.netnih.govoup.comnih.gov. For instance, LC-MS/MS has been successfully applied to human blood and tissue samples, achieving detection limits as low as 1 ng/g for oxydemeton-methyl researchgate.netnih.govoup.com.
Environmental Monitoring of Organisms: While less common for this compound specifically in the provided literature, bioanalytical approaches can be extended to monitor pesticide exposure in wildlife or sentinel organisms within environmental systems. Detecting pesticide residues in tissues or excreta of these organisms can indicate environmental contamination and potential ecological risks hh-ra.orgfit.edu.
Environmental Remediation and Detoxification Strategies for Methyl Demeton
The environmental persistence and toxicity of organophosphate pesticides, including methyl demeton (B52138), have necessitated the development of effective remediation and detoxification strategies. These approaches aim to degrade or sequester the compound, thereby mitigating its harmful effects on ecosystems and non-target organisms. Research has focused on biological, plant-based, and chemical methods to clean up contaminated soil and water.
Evolution of Regulatory Frameworks and Research Policy
Historical Trajectory of Pesticide Regulation and Environmental Risk Assessment
The regulation of pesticides has undergone a significant transformation from a primary focus on efficacy to a comprehensive assessment of risks to human health and the environment. inchem.orgingentaconnect.com Early pesticide legislation was largely concerned with ensuring that products were effective for their stated purpose. However, the mid-20th century saw a paradigm shift, catalyzed by growing awareness of the potential for adverse effects from widespread chemical use. herts.ac.uk
The formalization of risk assessment as a scientific discipline in the latter half of the 20th century was a critical development. inchem.org Initially, regulatory decisions were often based on simple hazard ratios derived from toxicological studies. inchem.org This approach gradually evolved to incorporate the concept of exposure assessment, recognizing that risk is a function of both a substance's inherent toxicity and the likelihood of exposure. inchem.orgmdpi.com
In the United States, the creation of the Environmental Protection Agency (EPA) in 1970 and the transfer of pesticide registration to this new agency marked a pivotal moment in pesticide regulation. healthcouncil.nl The EPA was tasked with a complex balancing act: weighing the benefits of pesticide use against the potential risks to human and environmental health. nih.gov The risk assessment process institutionalized at the EPA in the late 1970s and early 1980s relied heavily on toxicological data, often from studies sponsored by the pesticide manufacturers themselves. healthcouncil.nlnih.gov
A significant legislative milestone was the passage of the Food Quality Protection Act (FQPA) in the United States in 1996. researchgate.net This act mandated a more stringent safety standard, requiring a "reasonable certainty of no harm" from aggregate exposure to pesticides, with a particular focus on protecting infants and children. researchgate.net The FQPA necessitated a comprehensive re-evaluation of many older pesticides, including organophosphates like methyl demeton (B52138), and spurred the development of more sophisticated risk assessment methodologies.
The evolution of environmental risk assessment for pesticides also saw a growing emphasis on ecotoxicology. wikipedia.org Regulatory agencies began to require data on the effects of pesticides on non-target organisms, such as birds, fish, and aquatic invertebrates, to evaluate the broader ecological impacts. wikipedia.org This shift was driven by scientific evidence of the unintended consequences of pesticide use on wildlife and ecosystems.
Influence of Research Findings on Policy Development and Withdrawal
Scientific research has been instrumental in shaping the regulatory trajectory of methyl demeton, ultimately leading to its withdrawal from agricultural use in many parts of the world. wikipedia.org The primary mechanism of toxicity for this compound, as with other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE), which is critical for the normal functioning of the nervous system in both insects and mammals. herts.ac.ukorst.edu
Toxicological Research Findings:
Numerous studies have highlighted the high acute toxicity of demeton-s-methyl (B133067). The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that it is a highly toxic organophosphorus insecticide. wikipedia.org Research established a range of lethal dose (LD50) values in mammals, indicating its potential for severe poisoning. wikipedia.org
Long-term studies in laboratory animals provided further evidence of its adverse effects. Chronic exposure in rats and dogs demonstrated inhibition of brain cholinesterase activity at low dose levels. inchem.org While carcinogenic effects were not observed in long-term studies in rats and mice, some studies indicated that demeton-s-methyl could be mutagenic. healthcouncil.nlorst.edu Furthermore, reproductive studies in rats showed a reduction in the number of live pups and their viability at maternally toxic doses. healthcouncil.nl
The following table summarizes key toxicological findings for demeton-s-methyl from various research studies:
| Toxicological Endpoint | Species | Key Findings |
| Acute Toxicity | Rats | Oral LD50 values between 33 and 129 mg/kg body weight. wikipedia.org |
| Rats | Inhalation LC50 (4 hours) of 310 mg/m³ for males and 210 mg/m³ for females. wikipedia.org | |
| Cholinesterase Inhibition | Dogs, Rats, Mice | Inhibition of brain and red blood cell AChE in long-term studies. healthcouncil.nl |
| Reproductive Toxicity | Rats | Dose-dependent reduction in live pups and pup viability at maternally toxic doses. healthcouncil.nl |
| Mutagenicity | Fruit flies, Microbes | Positive results in some mutagenicity studies. orst.edu |
| Carcinogenicity | Rats, Mice | No carcinogenic effects observed in long-term oral exposure studies. healthcouncil.nl |
| Developmental Toxicity | Rats | No evidence of teratogenic effects from oxydemeton-methyl (B133069) (a metabolite). orst.edu |
Ecotoxicological Research Findings:
Research into the environmental fate and effects of demeton-s-methyl revealed significant risks to non-target organisms. While it was found to not be persistent in the environment, its high acute toxicity to a range of species was a major concern. wikipedia.org
Studies demonstrated that demeton-s-methyl is highly toxic to birds, aquatic invertebrates, and bees. herts.ac.uk For instance, the LC50 for Japanese quail was found to be approximately 50 ppm, indicating high toxicity to this bird species. orst.edu It was also found to be moderately to slightly toxic to fish. orst.edu The high toxicity to bees, which are crucial pollinators, was another significant factor in its risk profile. herts.ac.uk
These research findings, collectively, painted a clear picture of a pesticide with a high potential for harm to both humans and the environment. This body of evidence directly influenced regulatory bodies to reassess the safety of this compound. In the European Union, for example, the non-inclusion of its metabolite, oxydemeton-methyl, in Annex I of Council Directive 91/414/EEC and the subsequent withdrawal of authorizations were based on the inability to demonstrate acceptable consumer exposure. In the United States, demeton-s-methyl is no longer registered for use, a decision that followed a comprehensive reregistration process for organophosphate pesticides that considered a wide range of toxicological and ecotoxicological data. orst.edu
International Agreements and Conventions Related to Organophosphate Management
While this compound itself is not explicitly listed in the annexes of the major international chemical conventions, the overarching frameworks established by these agreements have significantly influenced the global management of hazardous pesticides, including the organophosphate class to which this compound belongs.
The Rotterdam Convention:
The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade aims to promote shared responsibility and cooperative efforts among parties in the international trade of hazardous chemicals. It facilitates information exchange about their characteristics and provides for a national decision-making process on their import and export. While a number of organophosphate pesticides are listed in Annex III of the Rotterdam Convention, making them subject to the PIC procedure, demeton-methyl is not currently among them. meti.go.jp However, the principles of the convention encourage transparency and informed decision-making for all hazardous pesticides in international trade.
The Stockholm Convention:
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of humans and wildlife, and have harmful impacts. The convention requires parties to eliminate or reduce the release of POPs. herts.ac.uk Several organochlorine pesticides were among the initial "dirty dozen" POPs targeted by the convention. fao.org
For an organophosphate like this compound to be considered for inclusion in the Stockholm Convention, it would need to meet the screening criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. While demeton-s-methyl is known for its high toxicity, research has generally indicated that it is not persistent in the environment, which may be a reason it has not been a primary candidate for inclusion as a POP. wikipedia.org
The International Code of Conduct on Pesticide Management:
Developed by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), the International Code of Conduct on Pesticide Management provides a voluntary framework for the lifecycle management of pesticides. fao.org It promotes practices that minimize risks to health and the environment and supports the implementation of international conventions like the Rotterdam and Stockholm Conventions. fao.org The Code of Conduct advocates for a risk-based approach to pesticide regulation and encourages the phasing out of highly hazardous pesticides (HHPs) when the risks cannot be managed. fao.org The classification of demeton-s-methyl as a highly hazardous substance by the WHO aligns with the principles of the Code of Conduct and supports national-level decisions to restrict or ban its use. wikipedia.org
These international frameworks, while not all directly naming this compound, have created a global policy environment that encourages a precautionary approach to the management of hazardous pesticides. They have fostered greater scrutiny of organophosphates as a class and have provided tools and guidance for countries to assess and manage the risks associated with these chemicals, contributing to the global trend of withdrawing the most hazardous compounds, like this compound, from the market.
Future Research Trajectories and Contemporary Challenges
Development of Next-Generation Analogues with Reduced Environmental Impact
The chemical industry is actively pursuing the development of novel pesticide analogues that retain efficacy against target pests while significantly reducing their environmental footprint. This involves designing molecules with improved biodegradability, lower persistence in soil and water, and reduced toxicity to non-target organisms. Research efforts focus on modifying existing chemical classes or exploring entirely new modes of action to create "reduced-risk" insecticides. For organophosphates, like methyl demeton (B52138), this translates to investigating structural modifications that could mitigate their inherent cholinesterase inhibition potency or enhance their detoxification pathways in the environment, thereby minimizing risks to beneficial insects, aquatic life, and mammals. The overarching goal is to balance pest control needs with ecological preservation, moving away from broad-spectrum, persistent chemicals towards more targeted and rapidly degradable compounds.
Integrated Pest Management Strategies Incorporating Methyl Demeton Research Insights
Integrated Pest Management (IPM) represents a holistic approach that combines multiple pest control tactics to minimize reliance on synthetic pesticides. Research insights into this compound's properties, such as its rapid degradation in soil under certain conditions inchem.orgnih.gov, can inform its strategic placement within an IPM framework, should it or similar compounds be considered. However, its high acute toxicity to non-target organisms herts.ac.uk necessitates highly selective application and integration with other control methods. Future research can explore how knowledge of this compound's efficacy against specific pests, its mode of action, and its environmental breakdown pathways can be leveraged to optimize rotation schedules with other pesticide classes, enhance the effectiveness of biological control agents, or guide the development of resistant crop varieties. The emphasis is on using chemical controls judiciously as part of a broader, ecologically informed strategy.
Refinement of Environmental Risk Assessment Models
Accurate environmental risk assessment is crucial for understanding and mitigating the potential impacts of pesticides. Contemporary research is focused on refining existing models and developing new ones to provide more precise predictions of pesticide behavior and effects in various environmental compartments. The traditional Risk Quotient (RQ) method, which compares estimated environmental concentrations (EEC) with ecotoxicological endpoints (e.g., PNEC), is being enhanced by incorporating more detailed exposure data and refined toxicity values nih.govmdpi.comepa.gov. Furthermore, the development of mechanistic effect models offers a more ecologically relevant approach by simulating the biological processes affected by pesticides, leading to less uncertain risk assessments oup.com. Probabilistic modeling techniques, which account for variability and uncertainty in exposure and effects, are also gaining prominence, providing a distribution of potential risks rather than a single point estimate epa.govmdpi.comepa.gov. These advancements aim to improve the predictive power of risk assessments, enabling more informed regulatory decisions and management practices.
Novel Approaches for Monitoring and Predicting Environmental Fate
Understanding the environmental fate of pesticides—how they move, transform, and persist in soil, water, and air—is essential for assessing their ecological impact. Future research is directed towards developing and implementing novel analytical and predictive methodologies. Advanced analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with sophisticated sample preparation methods like QuEChERS, are vital for the sensitive and selective detection of pesticide residues and their transformation products ekb.egnih.govresearchgate.netjneonatalsurg.com. High-resolution mass spectrometry is enabling broader, non-targeted analyses. Concurrently, environmental fate modeling is advancing, with efforts to integrate Quantitative Structure Properties Relationship (QSPR) models and pathway prediction models for a more comprehensive and automated assessment of pesticide behavior frontiersin.org. Emerging techniques, including electrochemistry coupled with mass spectrometry (EC-MS), are also being explored for their potential in simulating and predicting environmental degradation pathways rsc.org.
Advancements in Understanding Resistance Mechanisms for Sustainable Control
The evolution of insecticide resistance in pest populations poses a significant challenge to sustainable agriculture. Pests develop resistance through various mechanisms, including genetic mutations that alter target sites, enhanced detoxification enzymes, or behavioral avoidance agriculturaljournals.comusda.gov. Organophosphates, including compounds like this compound, have historically faced resistance issues, often characterized by biochemical mechanisms that confer cross-resistance to related compounds bioone.orgwho.int. Future research aims to deepen the understanding of these resistance mechanisms at the molecular and genetic levels. This knowledge is critical for developing effective resistance management strategies, which are integral to sustainable pest control. Such strategies include rotating pesticides with different modes of action, using mixtures, implementing IPM principles, and developing novel control agents that target different biochemical pathways, thereby preserving the efficacy of existing tools and promoting long-term pest management success agriculturaljournals.commdpi.comepa.gov.
Compound List:
this compound
Demeton-O-methyl
Demeton-S-methylsulfone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
